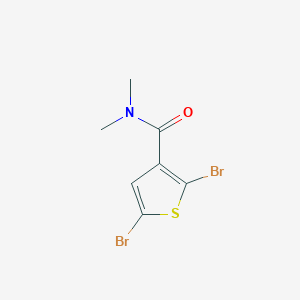

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

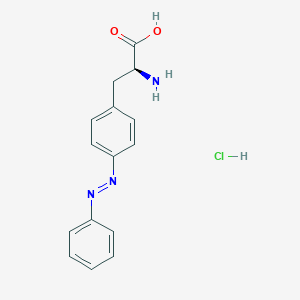

“2,5-dibromo-N,N-dimethylthiophene-3-carboxamide” is a chemical compound with the molecular formula C7H7Br2NOS . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of “2,5-dibromo-N,N-dimethylthiophene-3-carboxamide” involves the dissolution of Compound S (5.0 g, 32 mmol) in 200 ml of dimethylformamide (DMF). Then, 11.5 g (64 mmol) of N-bromosuccinimide is added at room temperature, and the mixture is stirred at room temperature for 12 hours .Molecular Structure Analysis

The molecular structure of “2,5-dibromo-N,N-dimethylthiophene-3-carboxamide” is represented by the InChI code: 1S/C7H7Br2NOS/c1-10(2)7(11)4-3-5(8)12-6(4)9/h3H,1-2H3 .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The reaction of 2,5-dimethylthiophene with copper(II) nitrate has been studied, leading to the formation of products like 3-nitro-2,5-dimethyl-thiophene and 2,5-dimethyl-3-(5-methyl-2-thenyl)thiophene. This provides insight into the reactivity and potential applications of thiophene derivatives in chemical synthesis (Suzuki, Hidaka, Iwasa, Mishina, & Osuka, 1981).

- A study explored the reaction of 2-amino-4,5-dimethyl- thiophene-3-carboxamide with iso(and isothio) cyanates under microwave irradiation for the synthesis of thieno[2,3-d]pyrimidines, showing the versatility of thiophene derivatives in heterocyclic chemistry (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Application in Antiviral Research

- Furan-carboxamide derivatives, including those with a 2,5-dimethyl-substituted thiophene moiety, have been identified as potent inhibitors of the influenza A H5N1 virus. This highlights the potential of thiophene derivatives in antiviral drug development (Yongshi et al., 2017).

Catalytic Reactions

- The formation of 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene using Cu(I)Br as a catalyst was investigated, demonstrating the catalytic applications of thiophene derivatives in organic synthesis (Peeters, Jacobs, Eevers, & Geise, 1994).

Novel Synthetic Pathways

- Studies have shown novel synthetic pathways involving thiophene derivatives, such as the bromodecarboxylation of thiophenecarboxylic acids to yield 2,5-dibromo-3,4-dimethylthiophene (Zwanenburg & Wynberg, 2010).

Metallated Compound Synthesis

- The synthesis of 2,5-dilithiophospholes from 2,5-dibromo-3,4-dimethyl-1-phenylphosphole, providing an access to 2,5-difunctional phospholes, showcases another application area in organometallic chemistry (Deschamps & Mathey, 1998).

Safety and Hazards

The safety data sheet for a similar compound, 2,5-Dibromo-3-n-dodecylthiophene, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle “2,5-dibromo-N,N-dimethylthiophene-3-carboxamide” with appropriate personal protective equipment and follow safety protocols.

Propriétés

IUPAC Name |

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NOS/c1-10(2)7(11)4-3-5(8)12-6(4)9/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWLETMBIYLAAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(SC(=C1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dibromo-N,N-dimethylthiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2739342.png)

![8-(4-Ethoxyphenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2739346.png)

![Methyl 2-amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2739347.png)

![3-(4-ethoxyphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2739350.png)

![6-(3,4-dichlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739352.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2739359.png)

![2-chloro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2739362.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2739364.png)